![molecular formula C10H9BrN2O2 B2796913 Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 2091528-24-2](/img/structure/B2796913.png)
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The abnormal activation of FGFR signaling pathways is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate and its derivatives have been investigated as potent FGFR inhibitors . Compound 4h, for instance, exhibited significant FGFR inhibitory activity against FGFR1–4 isoforms, making it a promising lead compound for further optimization. These inhibitors hold potential for cancer therapy by targeting the FGFR signaling pathway.
Antiproliferative Activity
Researchers have explored the antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives. These compounds, including Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, may find applications in disorders involving elevated plasma blood glucose, such as type 1 diabetes, diabetes related to obesity, diabetic dyslipidemia, and cardiovascular diseases .
Other Targets Research
Apart from FGFR inhibition, this scaffold has been used in other target research. For instance, it has been investigated as a potential inhibitor of human neutrophil elastase (HNE) . Further studies may reveal additional applications beyond FGFR inhibition.
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, and migration .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling . Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is believed to inhibit this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating various cellular processes, such as cell proliferation and migration . Therefore, the inhibition of FGFRs can potentially disrupt these processes.
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and facilitate its distribution throughout the body.
Result of Action
In vitro studies have shown that Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can inhibit the proliferation of certain cancer cells and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of these cells .
Action Environment
The action of Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . .
properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNXRXNBTJCJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.